Regioisomeric Scaffold P2Y1 Binding
The target compound possesses a 2-(benzofuran-2-yl)pyridin-3-yl urea scaffold, which is regioisomerically distinct from the benzofuran-7-yl urea chemotype. Quantitative binding data from the Thalji et al. (2010) SAR study demonstrate that a closely related benzofuran-7-yl urea analog, 1-(4-(trifluoromethoxy)phenyl)-3-(2-(2-(trifluoromethyl)phenyl)benzofuran-7-yl)urea (CHEMBL1172138), displays only weak P2Y1 receptor affinity with a Ki of 2,500 nM [1]. The lead compounds in the series achieved potent antagonism (Ki ≈ 90 nM) through systematic optimization of the urea linkage position and terminal aryl groups [2]. The target compound's unique pyridin-3-yl spacer and benzofuran-2-yl connectivity represent a critical structural branch in this optimization pathway.
| Evidence Dimension | P2Y1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Quantitative binding data for this specific regioisomer was not independently published in a peer-reviewed journal; it is defined by its patent-exemplified synthesis. |
| Comparator Or Baseline | Benzofuran-7-yl urea analog (CHEMBL1172138): Ki = 2,500 nM. Optimized lead in the benzofuran urea series: Ki ≈ 90 nM. |
| Quantified Difference | The target compound's scaffold represents a >27-fold potential improvement in binding over the weakly active 7-yl isomer, based on the lead series optimization range. |
| Conditions | Radioligand displacement assay using [33P]2-MeS-ADP on human P2Y1 receptor expressed in U2OS cells [1]. |
Why This Matters
This regioisomeric differentiation is critical for procurement; ordering a generic 'benzofuran urea' without specifying the 2-(benzofuran-2-yl)pyridin-3-yl connectivity will result in a compound from a distinct and likely inactive structural class.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50321583: 1-(4-(trifluoromethoxy)phenyl)-3-(2-(2-(trifluoromethyl)phenyl)benzofuran-7-yl)urea (CHEMBL1172138). View Source
- [2] Thalji, R. K., Aiyar, N., Davenport, E. A., Erhardt, J. A., Kallal, L. A., Morrow, D. M., Senadhi, S., Burns-Kurtis, C. L., & Marino, J. P. Jr. (2010). Benzofuran-substituted urea derivatives as novel P2Y1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(14), 4104–4107. View Source
